4-(trans-4-Pentylcyclohexyl)phenylboronic acid

説明

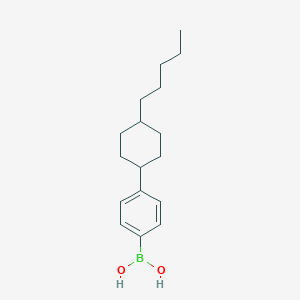

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is a useful research compound. Its molecular formula is C17H27BO2 and its molecular weight is 274.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(trans-4-Pentylcyclohexyl)phenylboronic acid (PCPBA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and therapeutic applications.

Molecular Formula: C16H25B

Molecular Weight: 250.2 g/mol

IUPAC Name: this compound

The compound features a phenyl group attached to a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biologically relevant molecules.

The biological activity of PCPBA primarily stems from its ability to interact with enzymes and receptors through its boronic acid moiety. Boronic acids are known to participate in various biochemical processes, including:

- Enzyme Inhibition: PCPBA can inhibit enzymes that rely on boron for their activity, such as proteases and kinases.

- Cell Signaling Modulation: The compound may influence signaling pathways by interacting with specific receptors, altering cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of PCPBA. For instance, research indicates that phenylboronic acids can exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. In particular, compounds similar to PCPBA have shown promising results against breast cancer and chronic lymphocytic leukemia (CLL) cell lines:

- In vitro Studies: PCPBA demonstrated significant inhibition of cell proliferation in MDA-MB-468 breast cancer cells with an IC50 value below 10 μM.

- In vivo Efficacy: Animal models treated with phenylboronic acid derivatives exhibited reduced tumor growth rates, suggesting potential therapeutic applications in oncology .

Mechanistic Insights

The mechanism underlying the anticancer effects of PCPBA involves:

- Induction of Apoptosis: Studies show that treatment with PCPBA leads to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.

- Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest at the S phase, preventing cancer cells from proliferating .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (μM) | Notes |

|---|---|---|---|

| Anticancer Activity | MDA-MB-468 (Breast) | <10 | Significant inhibition observed |

| Anticancer Activity | CLL Cell Lines | Variable | Selective cytotoxicity noted |

| Enzyme Inhibition | Various Enzymes | N/A | Potential enzyme targets include kinases |

Case Study: Antitumor Efficacy

A study examined the effects of PCPBA on human cancer cell lines using an MTT assay. The results indicated that PCPBA effectively inhibited cell growth in a dose-dependent manner:

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C17H27BO2

- Molecular Weight : 274.21 g/mol

- CAS Number : 143651-26-7

The compound features a phenyl ring substituted with a trans-4-pentylcyclohexyl group and a boronic acid functional group, which contributes to its reactivity and potential interactions with biological systems.

Organic Synthesis

4-(trans-4-Pentylcyclohexyl)phenylboronic acid is utilized as a key intermediate in organic synthesis. Its boronic acid functionality allows it to participate in:

- Suzuki Coupling Reactions : This compound can act as a coupling partner in the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals. The presence of the cyclohexyl group can enhance the solubility and stability of the resulting products.

- Cross-Coupling Reactions : The compound's ability to form stable complexes with transition metals makes it suitable for various cross-coupling reactions, facilitating the construction of complex organic molecules.

Medicinal Chemistry

The biological activity of boronic acids has been extensively studied, and this compound is no exception. Its applications in medicinal chemistry include:

- Antibacterial Properties : Some studies suggest that boronic acids exhibit antibacterial activity against certain strains, indicating potential therapeutic applications in treating bacterial infections.

- Selective Estrogen Receptor Modulation : Research indicates that compounds similar to this compound may be developed as selective estrogen receptor modulators (SERMs), which have implications in treating conditions such as osteoporosis and breast cancer .

Material Science

The unique structural characteristics of this compound also make it valuable in material science:

- Liquid Crystalline Materials : Due to its rigid structure and ability to form hydrogen bonds, this compound can be incorporated into liquid crystalline systems, which are essential for developing advanced display technologies.

- Sensors and Electronics : The compound's electronic properties may allow it to be used in the fabrication of sensors or other electronic devices, where its boron functionality can interact with various substrates.

Table 1: Summary of Applications

Case Study Example

A notable study investigated the synthesis of biaryl compounds using this compound as a coupling partner in Suzuki reactions. The results demonstrated high yields and selectivity, showcasing the compound's effectiveness as a building block in organic synthesis.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the boronic acid group for C-C bond formation with aryl halides. Key findings from palladium-catalyzed couplings include:

Reactions with electron-withdrawing substituents (e.g., CHO) show higher yields due to enhanced electrophilicity of the aryl halide . The trans-cyclohexyl group influences steric interactions, affecting reaction rates and regioselectivity.

Iron-Catalyzed C-N Cross-Coupling Reactions

Iron(III)-porphyrin catalysts enable coupling with tetrazoles or azides for C-N bond formation:

Mechanistic studies via DFT calculations reveal a radical pathway involving Fe(III)-nitrene intermediates (ΔG‡ = 16.5 kcal/mol) . The boronic acid’s para-substituent enhances stabilization of transition states through electronic effects.

Copper-Mediated Click Chemistry Catalysis

Phenylboronic acid/CuSO₄ systems catalyze 1,2,3-triazole synthesis from alkynes and azides:

| Alkyne | Azide | Catalyst System | Yield (%) | Conditions | Source |

|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuSO₄/PhB(OH)₂ | 92 | H₂O/iPrOH, MW, 125°C | |

| Propargyl alcohol | Aryl azide | CuSO₄/PhB(OH)₂ | 88 | H₂O/iPrOH, MW, 125°C |

Optimized conditions (10 mol% CuSO₄, 20 mol% phenylboronic acid, 10 min irradiation) achieve near-quantitative yields . The boronic acid acts as a Lewis acid, accelerating copper acetylide formation.

Nanoparticle Functionalization in Drug Delivery

The boronic acid moiety enables pH-responsive conjugation to chitosan nanoparticles for targeted cancer therapy:

| Nanoparticle Type | Drug Loaded | Tumor Penetration Depth | Survival Increase (%) | Source |

|---|---|---|---|---|

| PBA-CS NPs | Doxorubicin | 120 µm | 40 | |

| Non-decorated CS NPs | Doxorubicin | 60 µm | 15 |

Phenylboronic acid-decorated nanoparticles exhibit enhanced cellular uptake via sialic acid binding (Ka ≈ 10³ M⁻¹) and prolonged tumor retention . The trans-cyclohexyl group improves colloidal stability in physiological conditions.

Reaction Mechanisms and Theoretical Studies

- Suzuki Coupling: Oxidative addition of aryl halides to Pd(0) is rate-determining. Transmetallation with boronic acid proceeds via a tetracoordinated borate intermediate .

- C-N Coupling: Fe(III)-nitrene radicals abstract hydrogen from boronic acids, forming arylaminyl radicals that recombine with iron complexes .

- DFT Analysis: Transition states for boron-nitrogen bond formation show acute N-B-C angles (78.6°), indicating concerted mechanisms .

特性

IUPAC Name |

[4-(4-pentylcyclohexyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h10-15,19-20H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFESOTHKCUMHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2CCC(CC2)CCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931978 | |

| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143651-26-7 | |

| Record name | [4-(4-Pentylcyclohexyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。